molecular formula C14H11BrN2OS B2663921 2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide CAS No. 1795511-14-6

2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide

Cat. No.: B2663921
CAS No.: 1795511-14-6
M. Wt: 335.22
InChI Key: SXFGJDYAVVCNMI-UHFFFAOYSA-N
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Description

2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group may also play a role in binding to biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromo and cyano groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-9-2-3-11(12(15)6-9)14(18)17-13(7-16)10-4-5-19-8-10/h2-6,8,13H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGJDYAVVCNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C#N)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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